![molecular formula C21H13BrN2O3 B2533357 9-(5-Brom-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-on CAS No. 899217-84-6](/img/new.no-structure.jpg)

9-(5-Brom-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

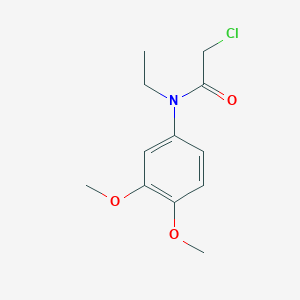

9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a heterocyclic compound that belongs to the class of benzochromeno pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one has several scientific research applications:

Antibacterial Activity: The compound exhibits potent antibacterial activity against both gram-positive and gram-negative bacterial species.

Antifungal Activity: It has shown effectiveness against various fungal species.

Anticancer Activity: The compound has been studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.

Pharmaceutical Development: Due to its diverse biological activities, the compound is of interest in the development of new pharmaceutical agents.

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit potent antibacterial activity against gram-positive and gram-negative bacterial species . Therefore, it can be inferred that this compound may also target bacterial cells.

Mode of Action

Based on the antibacterial activity of similar compounds, it can be hypothesized that this compound may interfere with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial cell death .

Biochemical Pathways

Given its potential antibacterial activity, it may affect pathways essential for bacterial survival and growth, such as those involved in cell wall synthesis, protein synthesis, or dna replication .

Result of Action

Based on the antibacterial activity of similar compounds, it can be inferred that this compound may lead to bacterial cell death .

Vorbereitungsmethoden

The synthesis of 9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one typically involves the reaction of 1H-benzo[f]chromenes with aliphatic and aromatic amines. The reaction is carried out in methanol solution, yielding the desired compound in high yields . The structural assignments of the synthesized compounds are confirmed using analytical and spectral data, such as IR, 1H NMR, 13C NMR, and NOESY experiments .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one include:

10-Methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine: This compound also exhibits potent antibacterial activity.

9,11-Diamino-12H-benzo[5,6]-chromeno[2,3-b]pyridine-10-carbonitrile: Known for its antihistamine and anticancer properties.

Indolo[2,3-b]quinolines: These compounds have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA).

The uniqueness of 9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one lies in its broad spectrum of biological activities and its potential for pharmaceutical development.

Eigenschaften

CAS-Nummer |

899217-84-6 |

|---|---|

Molekularformel |

C21H13BrN2O3 |

Molekulargewicht |

421.25 |

IUPAC-Name |

14-(5-bromo-2-hydroxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |

InChI |

InChI=1S/C21H13BrN2O3/c22-12-6-7-17(25)15(9-12)19-23-20(26)16-10-14-13-4-2-1-3-11(13)5-8-18(14)27-21(16)24-19/h1-9,25H,10H2,(H,23,24,26) |

InChI-Schlüssel |

BSKZMUIBLWJOER-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC3=CC=CC=C23)OC4=C1C(=O)NC(=N4)C5=C(C=CC(=C5)Br)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

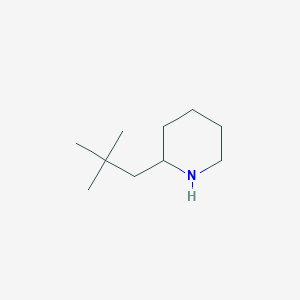

amine dihydrochloride](/img/structure/B2533277.png)

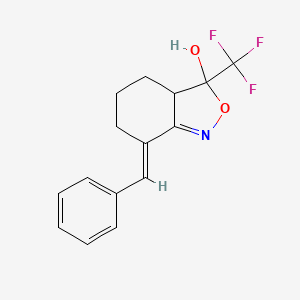

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)

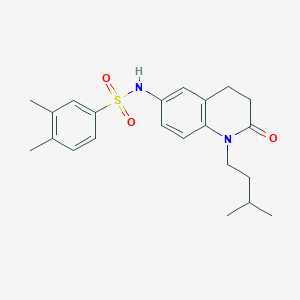

![2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride](/img/structure/B2533284.png)

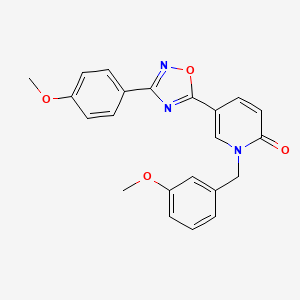

![Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride](/img/structure/B2533287.png)

![5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2533291.png)

![5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2533297.png)